

Introduction: The Critical Role of Chirality in Drug Development

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Compound of Interest

Compound Name: (S)-1-Boc-3-benzylpiperazine

Cat. No.: B1593272

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In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different biological activities[1]. This phenomenon arises from the chiral nature of biological targets, such as enzymes and receptors, which selectively interact with one enantiomer over the other. The tragic case of thalidomide, where the (R)-isomer was therapeutic while the (S)-isomer was teratogenic, serves as a stark reminder of the importance of studying enantiomers in isolation[1].

This guide provides a comprehensive technical comparison of **(S)-1-Boc-3-benzylpiperazine** and its (R)-enantiomer. These compounds are valuable chiral building blocks in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system[2]. While often used as intermediates, understanding the distinct properties of each enantiomer is crucial for rational drug design, ensuring stereospecific synthesis, and accurately interpreting biological data. As a Senior Application Scientist, this guide is structured to provide not just data, but the underlying principles and experimental frameworks necessary for rigorous scientific investigation.

Physicochemical Properties: A Foundational Comparison

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), subtle differences can emerge in chiral settings. The tert-butyloxycarbonyl (Boc) protecting group makes these compounds key intermediates in multi-

step syntheses[2]. Below is a summary of their core physicochemical properties based on available data.

Property	(S)-1-Boc-3-benzylpiperazine	(R)-1-Boc-3-benzylpiperazine	Data Source(s)
CAS Number	475272-55-0	947272-49-3	[3][4]
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	C ₁₆ H ₂₄ N ₂ O ₂	[3][4]
Molecular Weight	276.37 g/mol	276.38 g/mol	[4][5]
Appearance	White to yellow Solid-Liquid Mixture	Light brown gel	[2][6]
Boiling Point	379.8 °C at 760 mmHg (Predicted)	Not specified	[3][5]
Density	1.066 g/cm ³ (Predicted)	Not specified	[3][5]
Optical Rotation	Not specified	[α] _{D20} = +28 ± 2° (c=1 in CHCl ₃)	[2]
pKa	8.45 ± 0.40 (Predicted)	Not specified	[6]
Storage	2–8 °C, under inert gas	0–8 °C	[2][6]

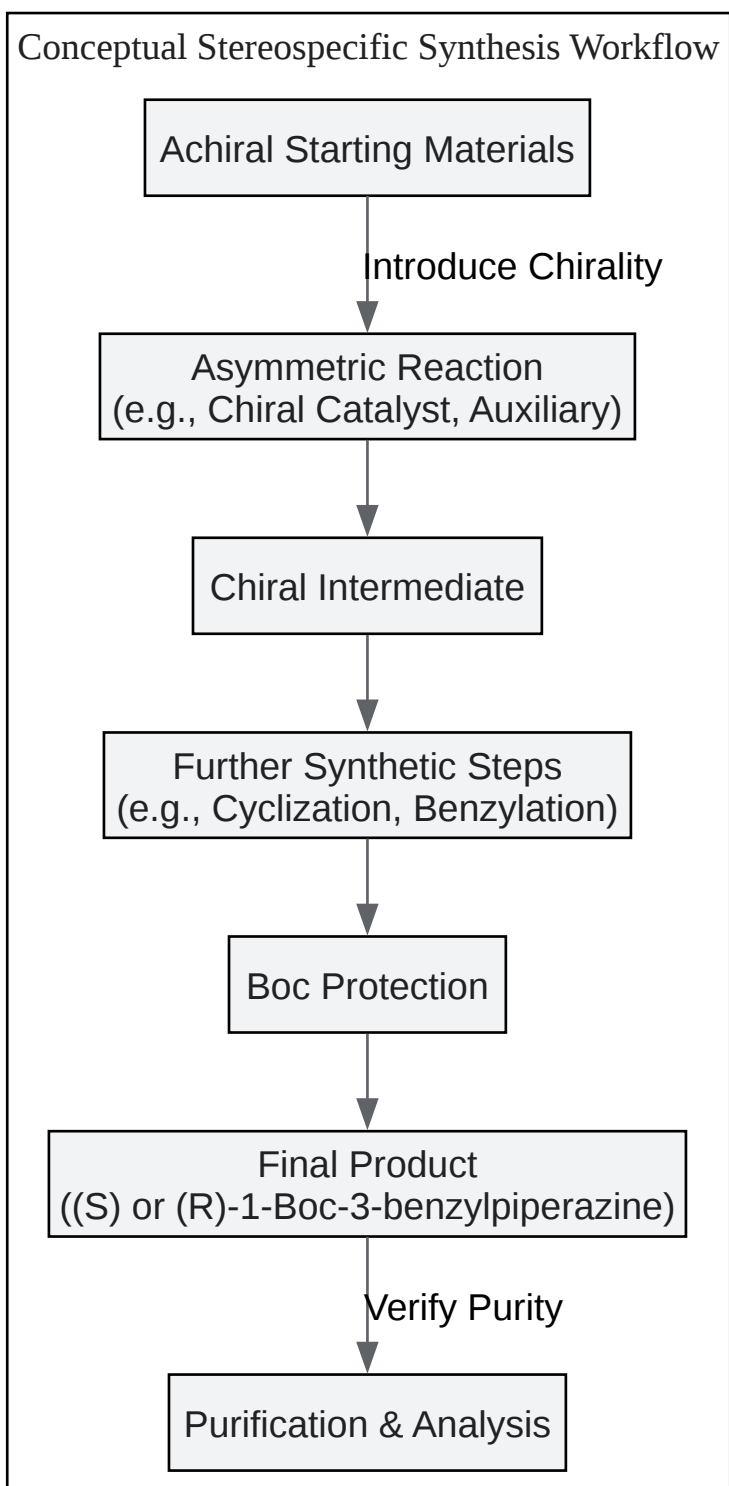
Note: Some physical properties are predicted by computational models and should be confirmed experimentally.

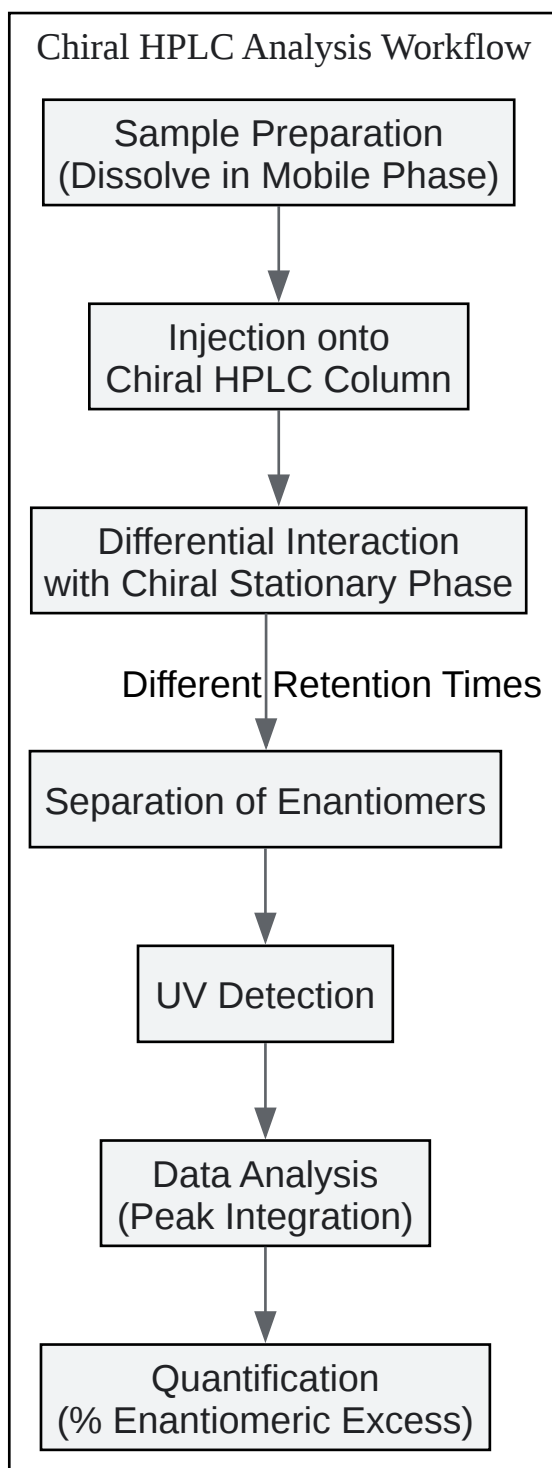
Stereospecific Synthesis: Ensuring Enantiomeric Purity

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Starting with a racemic mixture and separating the enantiomers later is often inefficient. Therefore, stereospecific synthesis, which creates only the desired enantiomer, is the preferred approach. This can be achieved through various strategies, including the use of a

chiral pool (starting from a naturally occurring chiral molecule), chiral auxiliaries, or asymmetric catalysis. The commercial availability of both (S)- and (R)-1-Boc-3-benzylpiperazine indicates that robust stereospecific synthetic routes have been established[7].

Below is a conceptual workflow illustrating a general approach to stereospecific synthesis. The key step is the introduction of chirality, which dictates the stereochemistry of the final product.





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